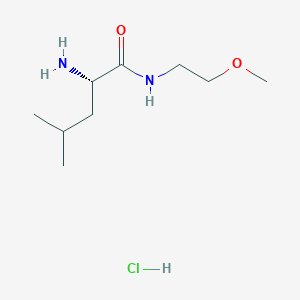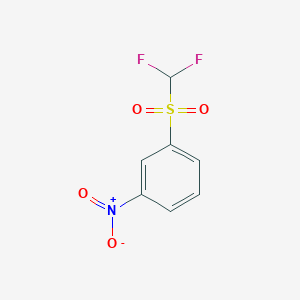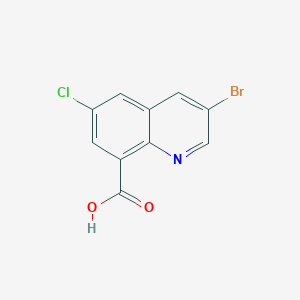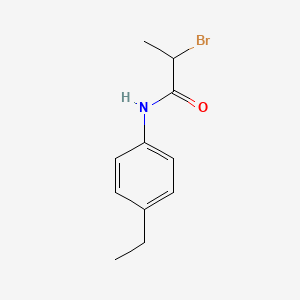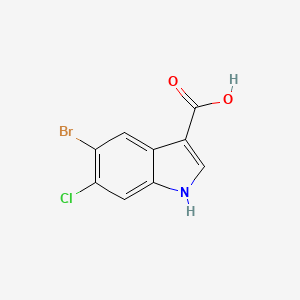
5-bromo-6-chloro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-bromo-6-chloro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrClNO2 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C . It is used as an intermediate in the synthesis of indole derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a core indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core structure is substituted at the 5-position with a bromine atom and at the 6-position with a chlorine atom .Chemical Reactions Analysis
As an intermediate, this compound can be used in various chemical reactions. For instance, it can be used in the synthesis of indole derivatives that function as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 274.5 . The compound is typically stored in a dry environment at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Derivatives
Concise and Regioselective Synthesis : A study by Sharma et al. (2020) outlines the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a close relative of 5-bromo-6-chloro-1H-indole-3-carboxylic acid. This method could potentially be adapted for synthesizing variants of the compound , emphasizing its significance in the development of anti-inflammatory compounds (Sharma et al., 2020).
Chemical Reactions and Derivatives : Research by Irikawa et al. (1989) demonstrates the conversion of indole derivatives into other compounds, showcasing the chemical flexibility and potential applications of indole carboxylic acids in various reactions and synthesis processes (Irikawa et al., 1989).
Pharmaceutical and Biological Research
Antimicrobial and Antiinflammatory Activities : A study by Sondhi et al. (2007) explores the synthesis of indole derivatives with promising anti-inflammatory and analgesic activities. This indicates the potential biomedical applications of compounds like this compound in drug development (Sondhi et al., 2007).
Investigation in Natural Products : The study of brominated tryptophan alkaloids in sponges, as researched by Segraves and Crews (2005), involves similar compounds to this compound. This research highlights the significance of such compounds in understanding natural products and their potential applications in pharmaceuticals (Segraves & Crews, 2005).
Analytical and Synthetic Chemistry
Advanced Synthesis Techniques : Huleatt et al. (2008) discuss the synthesis of dibrominated indole derivatives, underscoring the importance of such compounds in synthetic chemistry and their applications in creating complex molecules (Huleatt et al., 2008).
Preparative and Analytical Methodologies : The work by Li et al. (2007) on isolating impurities in drug candidates involves similar indole compounds. This research is crucial for understanding the purity and composition of pharmaceuticals, demonstrating the analytical applications of indole derivatives (Li et al., 2007).
Safety and Hazards
The safety information available indicates that 5-bromo-6-chloro-1H-indole-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . These changes can result in a variety of effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Analyse Biochimique
Biochemical Properties
5-bromo-6-chloro-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, where this compound acts as an inhibitor . This interaction is crucial in regulating angiogenesis and has potential implications in cancer therapy. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with VEGFR-2 tyrosine kinase can inhibit angiogenesis, thereby affecting the growth and proliferation of cancer cells . Furthermore, this compound may impact other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an inhibitor of VEGFR-2 tyrosine kinase, this compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways involved in angiogenesis and cell proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term exposure to this compound may lead to sustained inhibition of angiogenesis and reduced cancer cell proliferation, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit angiogenesis and tumor growth . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are excreted from the body . These metabolic pathways can affect the bioavailability and efficacy of this compound, making it crucial to understand its metabolism for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound may bind to plasma proteins, affecting its distribution and half-life in the body . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with key signaling molecules and transcription factors . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-6-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYKJCVHUVDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


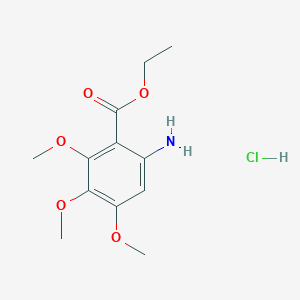
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

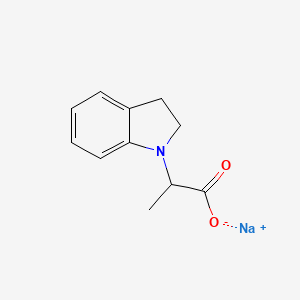
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)

